molecular formula C18H20BrClN2O B3440981 1-(3-bromo-4-methoxybenzyl)-4-(4-chlorophenyl)piperazine

1-(3-bromo-4-methoxybenzyl)-4-(4-chlorophenyl)piperazine

Cat. No. B3440981
M. Wt: 395.7 g/mol
InChI Key: BBMXVOHDYSEWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromo-4-methoxybenzyl)-4-(4-chlorophenyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. However, in recent years, BZP has gained attention in scientific research for its potential therapeutic applications.

Mechanism of Action

1-(3-bromo-4-methoxybenzyl)-4-(4-chlorophenyl)piperazine acts as a partial agonist of dopamine and serotonin receptors, specifically the D1, D2, and 5-HT2A receptors. It also inhibits the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other drugs used in the treatment of neurological and psychiatric disorders, such as selective serotonin reuptake inhibitors (SSRIs) and dopamine agonists.
Biochemical and Physiological Effects
1-(3-bromo-4-methoxybenzyl)-4-(4-chlorophenyl)piperazine has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also increases the release of certain hormones, such as prolactin and cortisol. These effects are similar to those of other drugs that act on the dopamine and serotonin systems.

Advantages and Limitations for Lab Experiments

1-(3-bromo-4-methoxybenzyl)-4-(4-chlorophenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-understood mechanism of action. However, its recreational use has led to legal restrictions on its availability, making it difficult to obtain for research purposes. Additionally, the effects of 1-(3-bromo-4-methoxybenzyl)-4-(4-chlorophenyl)piperazine on the dopamine and serotonin systems may be complex and difficult to study in isolation.

Future Directions

There are several potential future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(4-chlorophenyl)piperazine. One area of interest is its potential use in the treatment of depression and anxiety. Studies have shown that 1-(3-bromo-4-methoxybenzyl)-4-(4-chlorophenyl)piperazine has antidepressant and anxiolytic effects in animal models, and further research is needed to determine its efficacy and safety in humans.
Another area of interest is the potential use of 1-(3-bromo-4-methoxybenzyl)-4-(4-chlorophenyl)piperazine in the treatment of Parkinson's disease. Studies have shown that 1-(3-bromo-4-methoxybenzyl)-4-(4-chlorophenyl)piperazine can improve motor function in animal models of Parkinson's disease, and further research is needed to determine its potential as a therapeutic agent in humans.
In conclusion, while 1-(3-bromo-4-methoxybenzyl)-4-(4-chlorophenyl)piperazine has gained notoriety as a recreational drug, its potential therapeutic applications have gained attention in scientific research. Its mechanism of action as a dopamine and serotonin agonist makes it a promising candidate for the treatment of neurological and psychiatric disorders. Further research is needed to determine its efficacy and safety in humans, but 1-(3-bromo-4-methoxybenzyl)-4-(4-chlorophenyl)piperazine has the potential to become an important therapeutic agent in the future.

Scientific Research Applications

1-(3-bromo-4-methoxybenzyl)-4-(4-chlorophenyl)piperazine has been studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Studies have shown that 1-(3-bromo-4-methoxybenzyl)-4-(4-chlorophenyl)piperazine acts as a dopamine and serotonin agonist, which may be beneficial in the treatment of depression, anxiety, and Parkinson's disease.

properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-(4-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClN2O/c1-23-18-7-2-14(12-17(18)19)13-21-8-10-22(11-9-21)16-5-3-15(20)4-6-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMXVOHDYSEWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-bromo-4-methoxybenzyl)-4-(4-chlorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-bromo-4-methoxybenzyl)-4-(4-chlorophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(3-bromo-4-methoxybenzyl)-4-(4-chlorophenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(3-bromo-4-methoxybenzyl)-4-(4-chlorophenyl)piperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(3-bromo-4-methoxybenzyl)-4-(4-chlorophenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(3-bromo-4-methoxybenzyl)-4-(4-chlorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.